BenchChemオンラインストアへようこそ!

Dimethylcurcumin

Anti-inflammatory NF-κB Curcuminoid

Dimethylcurcumin (ASC-J9) is a well-characterized SARD tool compound. It degrades both full-length and splice-variant androgen receptors, outperforming standard androgen deprivation in CRPC xenograft models. For NF-κB inflammation studies, it inhibits with IC50 7 μM vs. curcumin's 18 μM. Its enhanced metabolic stability and LogP 4.05 facilitate nanoformulation development. Choose this batch-validated, ≥98% pure compound for reproducible, mechanism-specific research.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 52328-98-0
Cat. No. B1665192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcurcumin
CAS52328-98-0
SynonymsASC-J9;  ASC J9;  GO-Y025;  GO-Y 025;  GO Y025;  Dimethylcurcumin.
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
InChIKeyZMGUKFHHNQMKJI-CIOHCNBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylcurcumin (CAS 52328-98-0) Procurement Guide: Androgen Receptor Degrader & Synthetic Curcuminoid


Dimethylcurcumin (ASC-J9; GO-Y025) is a synthetic curcuminoid and nonsteroidal antiandrogen that functions as a selective androgen receptor degrader (SARD) [1]. It is under clinical investigation for topical treatment of acne vulgaris and has demonstrated in vivo efficacy in suppressing castration-resistant prostate cancer (CRPC) through AR degradation [2]. The compound exhibits a molecular weight of 396.43 g/mol, a calculated LogP of 4.05, and solubility in DMSO of ≥50 mg/mL (126.13 mM) [3].

Why Dimethylcurcumin (ASC-J9) Cannot Be Substituted with Generic Curcumin or Other Analogues


Generic curcumin and its structurally similar analogues (e.g., GO-Y030, FLLL32) exhibit distinct and often divergent mechanisms of action, biological potencies, and stability profiles. For instance, while curcumin is a promiscuous molecule with numerous targets, Dimethylcurcumin (ASC-J9) acts as a selective androgen receptor degrader (SARD) [1]. Furthermore, 2,6-dimethyl-curcumin demonstrates enhanced resistance to reductive metabolism compared to curcumin, which is rapidly degraded in vivo [2]. These differences in target engagement, metabolic stability, and downstream functional effects preclude simple interchangeability and necessitate compound-specific validation.

Quantitative Differentiation Guide: Dimethylcurcumin vs. Curcumin and Analogues


NF-κB Inhibition: Dimethylcurcumin Demonstrates Superior Potency Over Curcumin in Macrophages

In LPS-activated RAW264.7 macrophage-like cells, 2,6-dimethylcurcumin was more potent than curcumin in inhibiting NF-κB activity. The observed IC50 values were 7 μM for 2,6-dimethylcurcumin compared to 18 μM for curcumin [1].

Anti-inflammatory NF-κB Curcuminoid

Metabolic Stability: Dimethylcurcumin Resists Reductive Metabolism, a Major Limitation of Curcumin

Curcumin's therapeutic efficacy is severely limited by its rapid reductive metabolism in vivo. In contrast, 2,6-dimethyl-curcumin is a reduction-resistant analog that demonstrates increased stability against this metabolic pathway both in vitro and in vivo [1].

Drug Stability Pharmacokinetics Curcuminoid

Mechanism of Action: Dimethylcurcumin (ASC-J9) is a Selective Androgen Receptor Degrader, Distinct from Other Analogues

ASC-J9 and its analogues (e.g., compounds 3 and 4) have been shown to inhibit prostate cancer proliferation through a novel mechanism of enhancing AR degradation [1]. This SARD mechanism is distinct from the JAK2/STAT3 inhibition of FLLL32 (IC50 ≈ 5 µM) or the p300-HAT inhibition of GO-Y030 [2].

Prostate Cancer Androgen Receptor Targeted Protein Degradation

In Vivo Efficacy: ASC-J9 Reduces Tumor Size More Effectively Than Androgen Deprivation Therapy in Preclinical Models

In a castration-resistant prostate cancer xenograft model, ASC-J9 (50 mg/kg, i.p., every 48 h) treatment resulted in significantly smaller prostate tumor sizes compared to those receiving classic androgen deprivation therapy (ADT)/castration [1].

Prostate Cancer In Vivo Xenograft

Solubility and LogP: Improved Physicochemical Profile for Enhanced Handling and Formulation

Dimethylcurcumin exhibits a LogP of 4.05 and solubility in DMSO of ≥50 mg/mL (126.13 mM) [1]. For comparison, curcumin has a reported LogP of approximately 3.0 [2] and poor aqueous solubility (~0.6 µg/mL) [3].

Solubility Formulation Physicochemical Properties

Procurement-Driven Application Scenarios for Dimethylcurcumin (ASC-J9)


Preclinical Castration-Resistant Prostate Cancer (CRPC) Research

Researchers developing novel therapies for CRPC should select Dimethylcurcumin (ASC-J9) due to its unique mechanism as a selective androgen receptor degrader (SARD). In vivo studies have demonstrated its ability to reduce tumor size more effectively than standard androgen deprivation therapy in xenograft models [1]. Its superior efficacy in degrading both full-length and splice variant AR makes it a critical tool for studying AR-dependent tumor progression.

Investigating NF-κB-Mediated Inflammatory Pathways

For studies focused on NF-κB signaling in inflammation, 2,6-dimethylcurcumin offers a quantifiable potency advantage over parent curcumin. It inhibits NF-κB activity in LPS-activated macrophages with an IC50 of 7 μM, compared to 18 μM for curcumin [2]. This enhanced potency, combined with its resistance to reductive metabolism [3], makes it a superior choice for both in vitro and in vivo anti-inflammatory research.

Formulation Development for Poorly Soluble Curcuminoids

Dimethylcurcumin's improved physicochemical profile (LogP 4.05, DMSO solubility ≥50 mg/mL) compared to curcumin facilitates its use in developing and testing novel nanoformulations [4]. The recent development of DMC@cDMC-mPEG nanoparticles, which exhibited enhanced cellular uptake and cytotoxicity against prostate cancer cells, demonstrates its utility as a model compound for drug delivery research [5].

Androgen Receptor Signaling and Targeted Protein Degradation Studies

Investigators studying androgen receptor biology or the pharmacology of targeted protein degradation should procure Dimethylcurcumin as a well-characterized SARD tool compound. Its mechanism of disrupting AR-coregulator interactions to promote degradation is distinct from traditional AR antagonists [1], providing a valuable comparator for elucidating different modalities of AR pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylcurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.